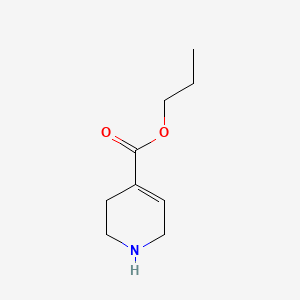

Isoguvacine propyl ester

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Isoguvacine propyl ester, also known as this compound, is a useful research compound. Its molecular formula is C9H15NO2 and its molecular weight is 169.22 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Pharmacological Properties

Isoguvacine propyl ester exhibits significant effects on the central nervous system by acting as a GABA A receptor agonist. Its depressor effects have been documented in animal studies, where it induces hypotension and bradycardia through central GABA receptor stimulation. For instance, research conducted on cats demonstrated that administration of this compound led to notable cardiovascular effects, which were reversible with antagonists such as (+)-bicuculline or picrotoxin .

Neuropharmacological Research

- Anticonvulsant Effects :

-

GABAergic Modulation :

- The compound's ability to modulate GABAergic transmission is critical for understanding its role in various neurological conditions. Research indicates that this compound can influence the excitatory and inhibitory balance within neural circuits, which is vital for maintaining normal brain function and preventing disorders like anxiety and depression .

- Potential in Pain Management :

Case Studies and Experimental Findings

Chemical Reactions Analysis

Hydrolysis

Esters can undergo hydrolysis, a reaction with water that breaks the ester bond and forms a carboxylic acid and an alcohol 3 . The reaction can be catalyzed by acids or bases, or enzymes such as esterases3 .

-

Acid-catalyzed hydrolysis Acid-catalyzed hydrolysis begins with the protonation of the ester carbonyl, which is then attacked by water3. Subsequent proton transfers lead to the ejection of the alcohol group and the formation of a carboxylic acid3.

-

Base-catalyzed hydrolysis (Saponification) Base-catalyzed hydrolysis involves the reaction of an ester with a base, such as hydroxide ion, to produce a carboxylate salt and an alcohol . This reaction is irreversible because the resulting carboxylic acid reacts with the base .

Isoguvacine propyl ester can be hydrolyzed under physiological conditions by nonspecific esterases from human serum . Research indicates that this compound is rapidly hydrolyzed by cat brain tissue in vivo .

Chemical Stability

This compound's chemical stability and in vitro hydrolysis rates have been examined under approximately physiological conditions using nonspecific esterases from human serum .

Transesterification

Transesterification is a reaction where an ester is converted into another ester through the interchange of alkoxy groups . This reaction is often catalyzed by acids or bases .

Reactions with GABA Receptors

This compound interacts with central nervous system receptors, particularly GABA receptors. Studies show that it stimulates central GABA receptors, leading to neurophysiological effects like sedation and muscle relaxation.

Debenzylation

-

Hydrogenolytic debenzylation of 1-benzyl-3-hydroxy-1,2,5,6-tetrahydropyridine-4-carboxylic acid ethyl ester, followed by reaction with methyl chloroformate, affords the 1,4-dicarboxylate .

Decarboxylation

-

Decarboxylation of 3-hydroxy-4,5,6,7-tetrahydropyrido[4,3-d]oxazole-6-carboxylic acid methyl ester by means of HBr and TEA .

-

Hydrolysis and selective decarboxylation with HCl to yield cis-3-hydroxypiperidine-4-carboxylic acid .

List of compounds sharing structural or functional similarities with this compound :

Properties

CAS No. |

81256-84-0 |

|---|---|

Molecular Formula |

C9H15NO2 |

Molecular Weight |

169.22 g/mol |

IUPAC Name |

propyl 1,2,3,6-tetrahydropyridine-4-carboxylate |

InChI |

InChI=1S/C9H15NO2/c1-2-7-12-9(11)8-3-5-10-6-4-8/h3,10H,2,4-7H2,1H3 |

InChI Key |

PBMDISAJJZPQKQ-UHFFFAOYSA-N |

SMILES |

CCCOC(=O)C1=CCNCC1 |

Canonical SMILES |

CCCOC(=O)C1=CCNCC1 |

Key on ui other cas no. |

81256-84-0 |

Synonyms |

IGPE isoguvacine propyl este |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.